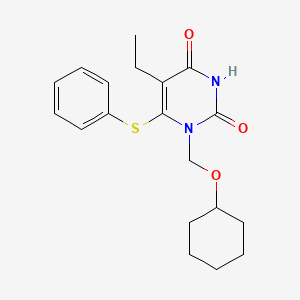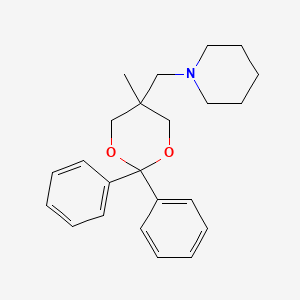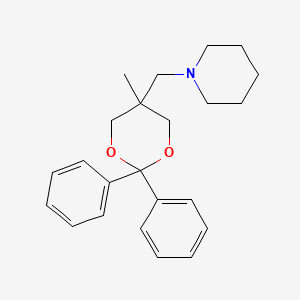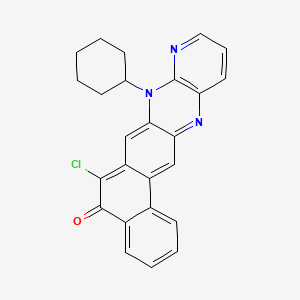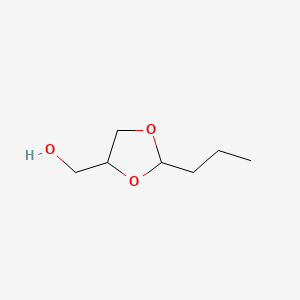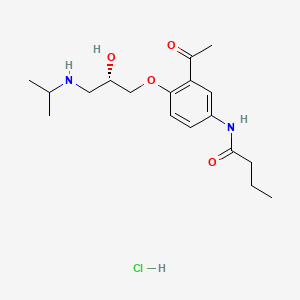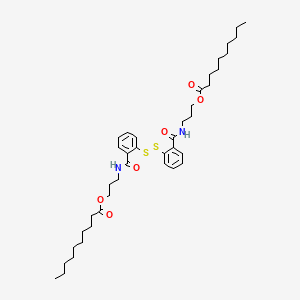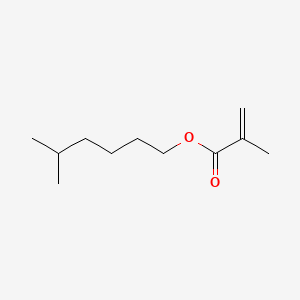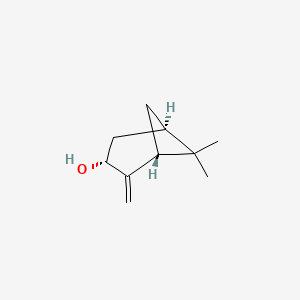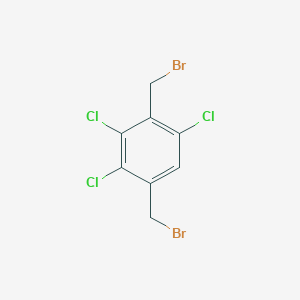
2-Undecynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Undecynoic acid can be synthesized through several methods. One common approach involves the dehydrobromination of 10-undecenoic acid. This reaction typically requires a strong base, such as potassium hydroxide, and is conducted under reflux conditions to facilitate the elimination of hydrogen bromide and formation of the triple bond .
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis of ricinoleic acid, derived from castor oil. The process is conducted at high temperatures (500-600°C) in the presence of steam, resulting in the formation of this compound and other by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Undecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.
Substitution: The acidic hydrogen can be replaced by various substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkylation or arylation reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Undecynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and surfactants.
Wirkmechanismus
The mechanism of action of 2-undecynoic acid involves its interaction with biological membranes and enzymes. The triple bond in the molecule allows it to interact with and inhibit the function of certain enzymes, leading to antimicrobial effects. Additionally, its hydrophobic nature enables it to integrate into lipid bilayers, disrupting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
2-Undecynoic acid can be compared with other medium-chain fatty acids, such as:
10-Undecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Undecanoic acid: A saturated fatty acid with no double or triple bonds, used in the manufacture of esters for perfumes and lubricants.
The presence of the triple bond in this compound makes it more reactive and versatile in chemical synthesis compared to its saturated and unsaturated counterparts.
Eigenschaften
CAS-Nummer |
54299-08-0 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
undec-2-ynoic acid |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
FSHGKCLIZVPYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


